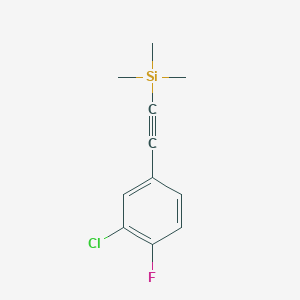
4-ethynyldihydro-2H-pyran-2,6(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethynyldihydro-2H-pyran-2,6(3H)-dione is an organic compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by the presence of an ethynyl group and two keto groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyldihydro-2H-pyran-2,6(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
4-ethynyldihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
作用機序
The mechanism by which 4-ethynyldihydro-2H-pyran-2,6(3H)-dione exerts its effects depends on its interaction with molecular targets. The ethynyl and keto groups may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanism of action.
類似化合物との比較
Similar Compounds
2H-pyran-2,6-dione: Lacks the ethynyl group, leading to different chemical properties.
4-ethynyl-2H-pyran-2-one: Contains a similar ethynyl group but differs in the position and number of keto groups.
特性
分子式 |
C7H6O3 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
4-ethynyloxane-2,6-dione |
InChI |
InChI=1S/C7H6O3/c1-2-5-3-6(8)10-7(9)4-5/h1,5H,3-4H2 |
InChIキー |
BKHPMLYGBDDWMQ-UHFFFAOYSA-N |
正規SMILES |
C#CC1CC(=O)OC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



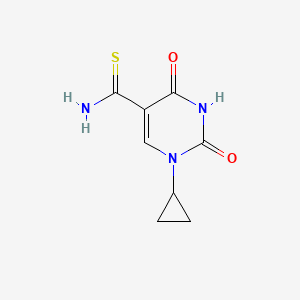
![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
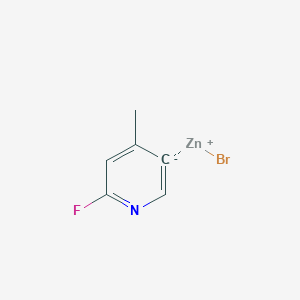
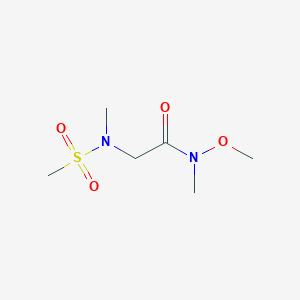
![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)
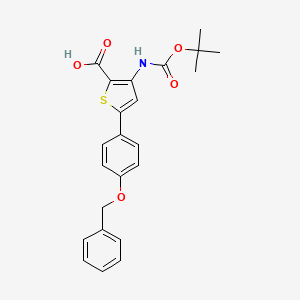


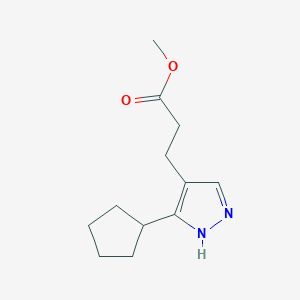
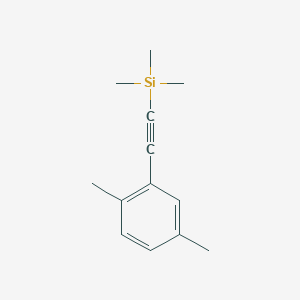
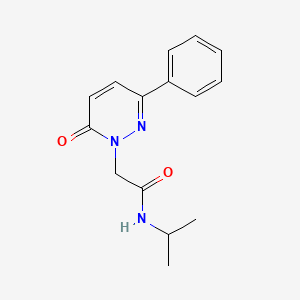
![7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B14869523.png)
